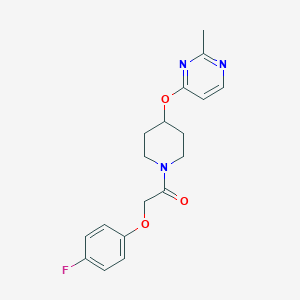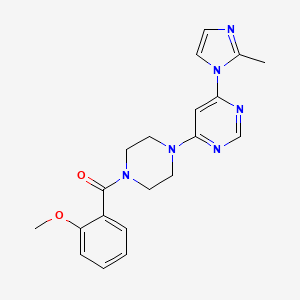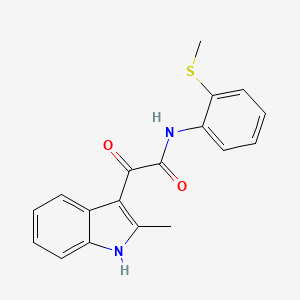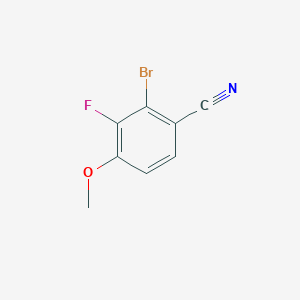![molecular formula C24H26N4O2 B2986168 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide CAS No. 1226449-96-2](/img/structure/B2986168.png)
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide is a unique chemical compound known for its multifaceted applications. The compound's structure consists of a dihydroisoquinoline moiety attached to a pyrimidine ring, further linked to an acetamide group with a dimethylphenyl substituent. Such a molecular arrangement bestows upon it distinctive chemical properties and potential for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:
Synthesis of the pyrimidine precursor
2-chloro-6-methylpyrimidine undergoes a nucleophilic substitution reaction with 3,4-dihydroisoquinoline in the presence of a suitable base (e.g., sodium hydride) and an organic solvent (e.g., DMF) to yield the intermediate 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidine.
Coupling with acetamide
The intermediate compound is then reacted with 2-bromoacetamide in the presence of a base (e.g., potassium carbonate) to form the final product, this compound.
Industrial Production Methods
On an industrial scale, the synthesis would require optimization to ensure high yield and purity. This might involve the use of continuous flow reactors to control reaction conditions precisely, and the selection of catalysts or solvents that minimize by-products.
化学反应分析
Types of Reactions
Oxidation: : Can undergo oxidation in the presence of strong oxidizing agents, potentially converting the dihydroisoquinoline moiety to isoquinoline derivatives.
Reduction: : Reduction reactions may target the pyrimidine ring or the acetamide group, leading to various hydrogenated products.
Substitution: : Nucleophilic substitution reactions could occur at the pyrimidine ring, especially at positions activated by the electron-withdrawing acetamide group.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM)
Major Products Formed
The major products would depend on the specific reactions but could include various substituted pyrimidine derivatives, modified isoquinoline structures, and hydrogenated compounds.
科学研究应用
Chemistry
Catalyst Design: : Used in the development of novel catalysts due to its unique structural features.
Organic Synthesis: : Serves as an intermediate for the synthesis of other complex molecules.
Biology
Enzyme Inhibition: : Potentially useful in studying enzyme inhibition mechanisms given its complex structure.
Receptor Binding Studies: : Acts as a ligand in receptor binding assays.
Medicine
Pharmaceutical Research: : Investigated for its potential therapeutic effects in treating certain diseases.
Drug Development: : A lead compound for developing new drugs with improved efficacy and safety profiles.
Industry
Polymer Chemistry: : Utilized in the synthesis of specialty polymers with unique properties.
Material Science: : Aids in the development of new materials with specific characteristics like enhanced thermal stability.
作用机制
The compound exerts its effects through various molecular pathways:
Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: : May involve inhibition of enzymatic pathways or modulation of receptor-mediated signaling cascades.
相似化合物的比较
Similar Compounds
2-(4-methylpyrimidin-2-yl)isoquinolin-1(2H)-one: : Shares a pyrimidine-isoquinoline framework but lacks the acetamide group.
N-phenyl-2-({[2-(6-methylpyrimidin-4-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-yl}acetohydrazide): : Similar core structure but different substituents.
Highlighting Uniqueness
The presence of the dimethylphenyl acetamide group differentiates 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide from its analogs, potentially offering unique biological activities and chemical properties.
This compound stands out due to its diverse applications across multiple fields, underpinned by its distinct chemical structure and reactivity.
属性
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-8-9-21(12-17(16)2)26-22(29)15-30-23-13-18(3)25-24(27-23)28-11-10-19-6-4-5-7-20(19)14-28/h4-9,12-13H,10-11,14-15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNSIXFMPSFFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2986087.png)

![7-Fluoro-2-methyl-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2986090.png)

![3-(2-chlorobenzyl)-6-(2,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2986092.png)

![8-(2-((2-ethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2986095.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid](/img/structure/B2986100.png)
![1-Benzyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2986104.png)
![N-(2-Ethoxyphenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2986105.png)

![(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2986107.png)
![2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2986108.png)
